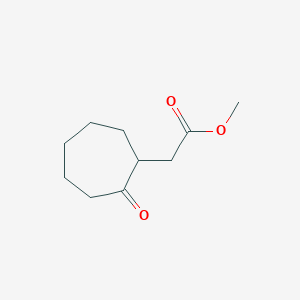

Cycloheptaneacetic acid, 2-oxo-, methyl ester

Description

Cycloheptaneacetic acid, 2-oxo-, methyl ester (CAS RN: 13672-64-5) is a cyclic ester with a seven-membered cycloheptane ring substituted with a ketone (2-oxo) and an acetic acid methyl ester group. Its molecular formula is C₁₀H₁₆O₃ (calculated from and ; see Table 1 for clarification). The cycloheptane backbone distinguishes it from smaller cyclic analogs (e.g., cyclopentane or cyclohexane derivatives), influencing its conformational flexibility and physicochemical properties .

Properties

IUPAC Name |

methyl 2-(2-oxocycloheptyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-13-10(12)7-8-5-3-2-4-6-9(8)11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMIDJSFNKWOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495085 | |

| Record name | Methyl (2-oxocycloheptyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75032-18-7 | |

| Record name | Methyl (2-oxocycloheptyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptaneacetic acid, 2-oxo-, methyl ester can be synthesized through the esterification of 2-oxocycloheptaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of methyl (2-oxocycloheptyl)acetate can be optimized using techniques such as reactive distillation. This method combines the reaction and separation processes in a single unit, enhancing efficiency and yield. The esterification reaction is carried out in the presence of an acid catalyst, and the product is continuously removed from the reaction mixture to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Cycloheptaneacetic acid, 2-oxo-, methyl ester undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: 2-oxocycloheptaneacetic acid.

Reduction: 2-hydroxycycloheptyl acetate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Cycloheptaneacetic acid, 2-oxo-, methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of fragrances and flavoring agents due to its ester functional group

Mechanism of Action

The mechanism of action of methyl (2-oxocycloheptyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ketone group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with other cyclic keto-esters but differs in ring size, substituent positions, and stereochemistry. Key analogs include:

*Note: lists conflicting CAS RNs; cross-referencing is advised.

Key Observations :

- Substituents : The presence of a phenylmethyl group in "Cycloheptanecarboxylic acid, 2-oxo-1-(phenylmethyl)-, methyl ester" (C₁₆H₂₀O₃, CAS 139518-63-1) increases molecular weight and introduces aromaticity, enhancing lipophilicity .

- Stereochemistry : Enantiomers like "(1S)-3-Oxo-cyclopentanecarboxylic acid methyl ester" (CAS 132076-32-5) highlight the role of chirality in pharmaceutical applications .

Physicochemical Properties

- Boiling Point : Cycloheptane derivatives (e.g., 373.2°C predicted for CAS 139518-63-1 ) generally have higher boiling points than smaller-ring analogs due to increased molecular weight and surface area.

- Density : The density of cycloheptane derivatives (~1.107 g/cm³ ) is comparable to cyclohexane analogs but lower than aromatic-substituted esters.

- Solubility: The ketone and ester groups enhance polarity, improving solubility in organic solvents. However, larger rings may reduce water solubility compared to linear esters like "Propanoic acid, 2-oxo-, methyl ester" .

Biological Activity

Cycloheptaneacetic acid, 2-oxo-, methyl ester (CAS Number: 10472-24-9) is a cyclic compound with potential biological activities. Understanding its biological properties is essential for evaluating its applications in pharmaceuticals and other fields. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula: C₇H₈O₃

- Molecular Weight: 142.1525 g/mol

- IUPAC Name: Methyl 2-oxoheptanoate

- InChIKey: PZBBESSUKAHBHD-UHFFFAOYSA-N

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. Below are summarized findings from diverse studies.

Anti-inflammatory Properties

Cycloheptane derivatives have been studied for their anti-inflammatory effects. A study on related compounds demonstrated that they could inhibit pro-inflammatory cytokines in vitro, indicating a possible mechanism through which cycloheptaneacetic acid may exert similar effects.

Table 1: Comparative Biological Activities of Related Compounds

Case Study 1: Antimicrobial Efficacy

A study conducted on various methyl esters including cycloheptane derivatives found that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance their efficacy.

Case Study 2: Inflammation Modulation

In a controlled laboratory setting, researchers evaluated the effects of cycloheptane derivatives on inflammation markers in human cell lines. The findings indicated a reduction in the expression of inflammatory markers when treated with these compounds, supporting their potential use in anti-inflammatory therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.